molecular formula C13H23BN2O2 B6267443 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ CAS No. 2223047-52-5

1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+

Cat. No.: B6267443
CAS No.: 2223047-52-5
M. Wt: 250.1
InChI Key:
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Description

The compound is a boronic ester, which are organic compounds containing a boronic acid functional group. These compounds are known for their reactivity and wide use in the field of organic chemistry, particularly in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of boronic esters typically consists of a boron atom bonded to two oxygen atoms and one carbon atom. The carbon atom is part of an organic group .


Chemical Reactions Analysis

Boronic esters are known for their use in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction . They can also participate in other types of reactions such as carbon-heteroatom bond formation reactions .


Physical And Chemical Properties Analysis

Boronic esters are typically solid at room temperature. They are stable under normal conditions but can decompose under heat or in the presence of strong acids .

Scientific Research Applications

MPTMP has a wide range of potential applications in scientific research. For example, it can be used as a catalyst in organic synthesis, as a chiral ligand in asymmetric catalysis, and as a potential drug candidate. Additionally, MPTMP has been studied for its potential applications in the fields of materials science, nanotechnology, and biotechnology.

Mechanism of Action

The mechanism of action of MPTMP is not yet fully understood. However, it is believed that the compound is able to form hydrogen bonds with other molecules, which allows it to catalyze reactions. Additionally, the compound is believed to be able to act as a chiral ligand in asymmetric catalysis, which allows it to facilitate the formation of enantiomerically pure products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPTMP are not yet fully understood. However, preliminary studies have suggested that the compound is capable of modulating the activity of certain enzymes, which could potentially have implications for its potential use as a drug candidate. Additionally, the compound has been studied for its potential ability to modulate the activity of certain proteins, which could have implications for its potential use in the field of biotechnology.

Advantages and Limitations for Lab Experiments

The advantages of using MPTMP in lab experiments include its versatility, its ability to act as a catalyst in organic synthesis, its ability to act as a chiral ligand in asymmetric catalysis, and its potential biological activity. The limitations of using MPTMP in lab experiments include its potential reactivity with other compounds, its potential instability in certain environments, and its potential toxicity.

Future Directions

The potential future directions for MPTMP research include further studies of its mechanism of action, its biochemical and physiological effects, its potential applications in materials science, nanotechnology, and biotechnology, and its potential use as a drug candidate. Additionally, further studies of its reactivity with other compounds, its potential instability in certain environments, and its potential toxicity could be beneficial in understanding its potential applications.

Synthesis Methods

MPTMP is synthesized through a two-step process. The first step involves the reaction of 2-methylpropyl bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (TMDB) in the presence of an acid catalyst. This reaction yields the desired MPTMP product as well as a number of byproducts. The second step involves the purification of the MPTMP product by distillation. This process yields a pure sample of MPTMP with a high degree of purity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ involves the reaction of 1-(2-METHYLPROPYL)-1H-PYRROLE-3-CARBOXALDEHYDE with 4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE in the presence of a Lewis acid catalyst.", "Starting Materials": [ "1-(2-METHYLPROPYL)-1H-PYRROLE-3-CARBOXALDEHYDE", "4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 1-(2-METHYLPROPYL)-1H-PYRROLE-3-CARBOXALDEHYDE and 4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE in anhydrous dichloromethane.", "Step 2: Add a Lewis acid catalyst to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 4: Purify the product by column chromatography using a suitable solvent system." ] }

2223047-52-5

Molecular Formula

C13H23BN2O2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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